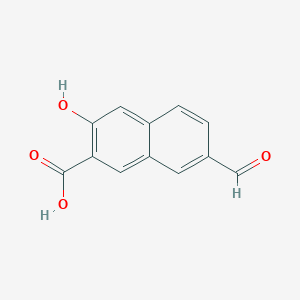
7-Formyl-3-hydroxy-2-naphthalenecarboxylic acid
Vue d'ensemble
Description
7-Formyl-3-hydroxynaphthalene-2-carboxylic acid is an organic compound with a naphthalene backbone. This compound is characterized by the presence of a formyl group at the 7th position, a hydroxyl group at the 3rd position, and a carboxylic acid group at the 2nd position on the naphthalene ring. It is a versatile intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Formyl-3-hydroxynaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formylation of 3-hydroxynaphthalene-2-carboxylic acid. This can be achieved using Vilsmeier-Haack reaction, where the hydroxynaphthalene carboxylic acid is treated with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Formyl-3-hydroxynaphthalene-2-carboxylic acid undergoes various types of chemical reactions including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Acid chlorides or alkyl halides in the presence of a base can be used for esterification or etherification reactions.
Major Products
Oxidation: 7-Carboxy-3-hydroxynaphthalene-2-carboxylic acid.
Reduction: 7-Hydroxymethyl-3-hydroxynaphthalene-2-carboxylic acid.
Substitution: Various esters or ethers depending on the substituents used.
Applications De Recherche Scientifique
7-Formyl-3-hydroxynaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Formyl-3-hydroxynaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxynaphthalene-2-carboxylic acid: Lacks the formyl group at the 7th position.
7-Hydroxy-3-formylnaphthalene-2-carboxylic acid: Has a hydroxyl group instead of a formyl group at the 7th position.
Uniqueness
7-Formyl-3-hydroxynaphthalene-2-carboxylic acid is unique due to the presence of both formyl and hydroxyl groups on the naphthalene ring, which allows for diverse chemical reactivity and applications. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H8O4 |
|---|---|
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
7-formyl-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H8O4/c13-6-7-1-2-8-5-11(14)10(12(15)16)4-9(8)3-7/h1-6,14H,(H,15,16) |
Clé InChI |
RTIUWXJUJKDMPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C(C=C2C=C1C=O)C(=O)O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Chloro-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B8453146.png)





![N-[1-(phenylmethyl)-4-piperidinyl]-3-pyridinamine](/img/structure/B8453215.png)
